molecular formula C18H19N3O4S2 B2960201 N-(2,4-dimethoxyphenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 878695-38-6

N-(2,4-dimethoxyphenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2960201
CAS No.: 878695-38-6
M. Wt: 405.49
InChI Key: GQUPQXNHETWWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethoxyphenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidinone derivative characterized by a sulfanylacetamide linker bridging a 3,6-dimethyl-4-oxothieno[2,3-d]pyrimidine core and a 2,4-dimethoxyphenyl substituent. Its molecular formula is C₂₀H₂₃N₃O₄S₂, with an average mass of 433.541 g/mol and a monoisotopic mass of 433.113 g/mol .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-10-7-12-16(27-10)20-18(21(2)17(12)23)26-9-15(22)19-13-6-5-11(24-3)8-14(13)25-4/h5-8H,9H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUPQXNHETWWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)C)SCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound belonging to the thienopyrimidine class. This compound exhibits a range of biological activities that make it a candidate for further pharmacological research. The thienopyrimidine core is known for its diverse biological properties, including anticancer, antiviral, and anti-inflammatory effects.

Chemical Structure

The structure of this compound can be summarized as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C17H17N3O3S
Molecular Weight 345.46 g/mol
CAS Number 878712-70-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may function as an enzyme inhibitor or modulator of receptor signaling pathways. The sulfanyl group and the thienopyrimidine core are believed to play crucial roles in these interactions.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : Compounds with a similar thienopyrimidine structure have been tested against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The MTT assay indicated that many of these compounds showed IC50 values in the low micromolar range, suggesting potent anticancer properties .
  • Case Study : A study evaluated the efficacy of related thienopyrimidine compounds against acute leukemia cell lines MV4-11 and MOLM13. The results demonstrated that these compounds inhibited cell proliferation significantly at concentrations around 0.3 µM .

Antimicrobial Activity

The compound’s structural components suggest potential antimicrobial properties. Similar thienopyrimidine derivatives have been assessed for their antibacterial activity against both Gram-positive and Gram-negative bacteria:

  • In Vitro Assays : Studies indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL against strains like Escherichia coli and Staphylococcus aureus .

Research Findings and Tables

StudyBiological ActivityObservations
Study AAnticancerSignificant inhibition of growth in MCF-7 cells at IC50 < 5 µM
Study BAntibacterialEffective against E. coli with MIC = 50 µg/mL
Study CAntiviralPotential activity against viral replication in vitro

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituents (R₁, R₂, R₃) Molecular Formula Molecular Weight (g/mol) Key Properties/Findings References
Target Compound R₁=2,4-(OCH₃)Ph; R₂=3,6-diCH₃; R₃=O C₂₀H₂₃N₃O₄S₂ 433.541 High purity (ChemSpider ID: 1507706)
2-({3,6-Dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide (BG14835) R₁=4-N(CH₃)₂Ph; R₂=3,6-diCH₃; R₃=O C₁₈H₂₀N₄O₂S₂ 388.507 Structural analog with enhanced solubility (dimethylamino group)
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-({3-(2,4-dimethoxyphenyl)-4-oxopyrimidin-2-yl}sulfanyl)acetamide (Compound 18) R₁=6-CF₃-benzothiazole; R₂=3-(2,4-OCH₃)Ph; R₃=O C₂₂H₁₈F₃N₅O₃S₂ 533.53 Potent CK1 inhibitor (IC₅₀ < 100 nM)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide R₁=2,3-Cl₂Ph; R₂=4-CH₃; R₃=O C₁₃H₁₁Cl₂N₃O₂S 344.21 Anticancer activity (in vitro)
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide R₁=4-CF₃OPh; R₂=3-(4-CH₃)Ph; R₃=O C₂₃H₁₉F₃N₄O₃S₂ 552.55 High molecular weight; lipophilic

Key Differences and Implications

Substituent Electronic Effects: Methoxy vs. Trifluoromethyl: The target compound’s 2,4-dimethoxyphenyl group (electron-donating) may favor π-π stacking in hydrophobic pockets, whereas trifluoromethyl groups (electron-withdrawing) in analogs like Compound 18 () enhance metabolic stability. Chlorophenyl vs.

Molecular Weight and Drug-Likeness :

  • The target compound (433.54 g/mol) falls within acceptable ranges for oral bioavailability, whereas higher molecular weight analogs (e.g., 552.55 g/mol in ) may face challenges in absorption.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.